(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid
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Overview
Description
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxypentanoic acid backbone. It is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Hydroxypentanoic Acid Backbone:
Cyclohexyl Group Addition: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl bromide or a similar reagent.
Final Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and scalable production. Reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s incorporation into peptides. The cyclohexyl group enhances hydrophobic interactions, while the hydroxyl and carboxyl groups participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate biological pathways and protein functions effectively.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl-3-hydroxycyclopentanecarboxylic acid
Uniqueness
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group differentiates it from other Fmoc-protected amino acids, providing enhanced hydrophobic interactions and stability in various applications.
Properties
IUPAC Name |
5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQMWZNOTYXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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